3-Bromo-6-chloro-2-fluorophenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

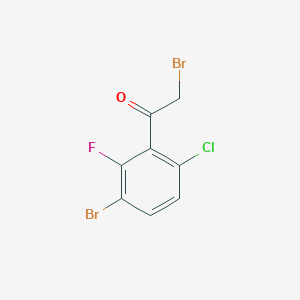

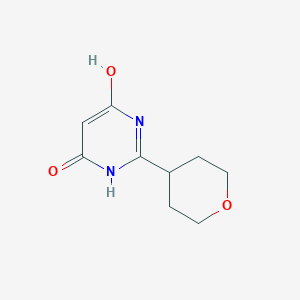

3-Bromo-6-chloro-2-fluorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . It has a molecular weight of 330.38 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Fluorescence Sensing

In the development of fluorescence-based sensors, certain derivatives of phenacyl bromide compounds, similar to 3-Bromo-6-chloro-2-fluorophenacyl bromide, have been utilized. For instance, 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives have been synthesized for the fluorescence turn-on sensing of fluoride ions in water at sub-ppm concentrations. These compounds demonstrate a marked fluorescence intensity enhancement, indicating their potential in sensitive environmental monitoring applications (Hirai et al., 2016).

Radiochemical Labeling

Fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for covalent attachment to proteins. This approach is significant in the field of nuclear medicine, enabling the tracking of proteins within biological systems for diagnostic purposes. The method demonstrates a high yield and rapid synthesis, underscoring its utility in preparing radiolabeled compounds for medical imaging (Kilbourn et al., 1987).

Antitumor Activity

Research into new therapeutic compounds has led to the synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, through cyclization of a triazol-5-thiol with substituted phenacyl bromides. These compounds have shown promising in vitro antitumor activity against a variety of cancer cell lines, indicating the potential of phenacyl bromide derivatives in cancer treatment (Bhat et al., 2009).

Antimicrobial Applications

An efficient synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives, involving the reaction of phenacyl bromide with heterocyclic amines, has been catalyzed by DABCO. The resultant compounds exhibit pronounced antibacterial and antifungal activities, highlighting the role of phenacyl bromide derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).

Chemical Synthesis

In organic synthesis, the reactivity and versatility of phenacyl bromides, including those with halogen substitutions, are leveraged for the construction of complex molecules. For example, the chemoselective functionalization of halogen-substituted pyridines has been achieved using catalytic amination conditions, offering a pathway to diverse organic compounds (Stroup et al., 2007).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .

Properties

IUPAC Name |

2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDFOBVZMPTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2837895.png)

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)